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Compound of Interest

Compound Name: Cimiracemoside C (Standard)

Cat. No.: B8087370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cimiracemoside C, also known as Cimicifugoside M or Cimigenol 3-α-L-arabinoside, is a

cycloartane triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (Black

Cohosh). With the CAS number 256925-92-5, this natural compound has garnered significant

interest within the scientific community for its potential therapeutic applications, particularly in

the context of metabolic diseases. This technical guide provides a comprehensive overview of

Cimiracemoside C, including its physicochemical properties, biological activities with a focus on

its role as an AMP-activated protein kinase (AMPK) activator, and detailed experimental

protocols for its study.

Physicochemical Properties
Cimiracemoside C possesses a complex chemical structure, contributing to its specific

biological functions. A summary of its key physicochemical properties is presented in the table

below.
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Property Value Source

CAS Number 256925-92-5 [1]

Molecular Formula C₃₅H₅₆O₉ [2]

Molecular Weight 620.81 g/mol [2]

Synonyms
Cimicifugoside M, Cimigenol 3-

α-L-arabinoside
[1]

Appearance White to off-white powder Commercially available data

Purity (typical) ≥98.0% (HPLC) Commercially available data

Solubility
Soluble in DMSO, methanol,

ethanol
Commercially available data

Biological Activity and Mechanism of Action
The primary biological activity of Cimiracemoside C revolves around its ability to activate AMP-

activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]

Activation of AMPK can have profound effects on various metabolic pathways, making

Cimiracemoside C a promising candidate for the research and development of treatments for

metabolic disorders such as type 2 diabetes.

AMPK Activation
AMPK is a heterotrimeric enzyme complex that, once activated, switches on catabolic

pathways that generate ATP while switching off anabolic pathways that consume ATP. This

action helps to restore cellular energy balance. The activation of AMPK by Cimiracemoside C

suggests its potential to modulate glucose and lipid metabolism. While specific IC50 values for

Cimiracemoside C's activation of AMPK are not readily available in the public domain, its

activity has been confirmed in various studies.

Potential Antidiabetic Effects
The activation of AMPK is a key mechanism for the therapeutic action of some antidiabetic

drugs. By activating AMPK, Cimiracemoside C may enhance glucose uptake in peripheral

tissues, such as skeletal muscle, and suppress hepatic gluconeogenesis, thereby contributing
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to lower blood glucose levels. Further research is needed to quantify the in vivo efficacy and to

determine specific metrics such as IC50 values for glucose uptake and alpha-glucosidase

inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

Cimiracemoside C.

Isolation and Purification of Cimiracemoside C from
Cimicifuga racemosa
A general protocol for the isolation of triterpene glycosides from Cimicifuga racemosa is as

follows:

Extraction: Powdered rhizomes of Cimicifuga racemosa are extracted with a suitable solvent,

such as methanol or ethanol, at room temperature. The extraction is typically repeated

multiple times to ensure a high yield.

Partitioning: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

Chromatography: The fraction containing Cimiracemoside C (often the n-butanol or ethyl

acetate fraction) is subjected to various chromatographic techniques for purification. These

may include:

Silica gel column chromatography.

Reversed-phase C18 column chromatography.

High-performance liquid chromatography (HPLC).

Identification: The purified compound is identified and characterized using spectroscopic

methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H-NMR and ¹³C-NMR).

In Vitro AMPK Activation Assay
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The activation of AMPK by Cimiracemoside C can be assessed using commercially available

assay kits, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

Cell Culture: A suitable cell line, such as C2C12 myotubes or HepG2 hepatocytes, is cultured

under standard conditions.

Treatment: Cells are treated with varying concentrations of Cimiracemoside C for a specified

period. A known AMPK activator (e.g., AICAR) can be used as a positive control.

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

HTRF Assay: The cell lysate is then incubated with HTRF reagents, which include a

europium cryptate-labeled anti-AMPK antibody and a d2-labeled anti-phospho-AMPK

(Thr172) antibody.

Signal Detection: The HTRF signal is measured using a compatible plate reader. An increase

in the signal ratio indicates an increase in the phosphorylation of AMPK at Threonine 172,

signifying its activation.

Glucose Uptake Assay in C2C12 Myotubes
The effect of Cimiracemoside C on glucose uptake can be evaluated using a fluorescently

labeled glucose analog, such as 2-NBDG.

Cell Differentiation: C2C12 myoblasts are differentiated into myotubes by culturing them in a

low-serum medium.

Serum Starvation: Differentiated myotubes are serum-starved for a few hours before the

assay.

Treatment: The cells are then treated with different concentrations of Cimiracemoside C.

Insulin is typically used as a positive control.

2-NBDG Incubation: Following treatment, the cells are incubated with 2-NBDG for a short

period.

Fluorescence Measurement: After incubation, the cells are washed to remove extracellular 2-

NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader or a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


flow cytometer. An increase in fluorescence indicates enhanced glucose uptake.

Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how

Cimiracemoside C may exert its effects.
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Caption: Cimiracemoside C activates the AMPK signaling pathway.

Experimental Workflow for Isolation and Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Cimiracemoside C | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Cimiracemoside C (CAS
Number: 256925-92-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8087370#cimiracemoside-c-cas-number-256925-92-
5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8087370?utm_src=pdf-body-img
https://www.benchchem.com/product/b8087370?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/cimiracemoside-c.html?locale=es-ES
https://pubchem.ncbi.nlm.nih.gov/compound/Cimiracemoside-C
https://www.benchchem.com/product/b8087370#cimiracemoside-c-cas-number-256925-92-5
https://www.benchchem.com/product/b8087370#cimiracemoside-c-cas-number-256925-92-5
https://www.benchchem.com/product/b8087370#cimiracemoside-c-cas-number-256925-92-5
https://www.benchchem.com/product/b8087370#cimiracemoside-c-cas-number-256925-92-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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